N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
Description
N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic indole derivative characterized by a carboxamide group at the C3 position of the indole core. The compound features a 1,3-benzodioxol-5-ylcarbonyl moiety linked via an ethylamino spacer to the indole nitrogen (Figure 1).
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c23-18(12-5-6-16-17(9-12)26-11-25-16)20-7-8-21-19(24)14-10-22-15-4-2-1-3-13(14)15/h1-6,9-10,22H,7-8,11H2,(H,20,23)(H,21,24) |
InChI Key |
XBXUMTREPCJOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a palladium-catalyzed C-N cross-coupling reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the benzodioxole derivative. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Fischer indole synthesis and the palladium-catalyzed C-N cross-coupling reaction to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or benzodioxole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted indole or benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets within cells. Studies have shown that this compound can bind to tubulin, a protein involved in microtubule formation, and inhibit its polymerization. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate microtubule dynamics makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Analogues of Indole-3-carboxamides
The indole-3-carboxamide scaffold is widely explored in drug discovery. Below is a comparative analysis of key derivatives:
Key Structural and Functional Differences
Carboxamide Position (C2 vs. C3):
- The target compound’s C3-carboxamide group contrasts with C2-carboxamide derivatives (e.g., compounds 8–12 in ). C3 substitution is associated with EGFR inhibition (as in ), whereas C2-carboxamides are linked to lipid modulation .
Side Chain Modifications: The benzodioxol-ethylamino side chain in the target compound differs from furan-2-ylmethyl () or adamantyl/fluoropentyl groups (–7). Benzodioxol’s electron-rich structure may enhance π-π interactions in target binding, while adamantyl/fluoropentyl groups increase lipophilicity and receptor affinity (e.g., cannabinoid receptors) .
Substituent Effects on Bioactivity: 5-Substituents on Indole: Methoxy or chloro groups at C5 () improve lipid-lowering effects, whereas fluoropentyl chains (–7) correlate with psychoactivity.
The target compound’s benzodioxol group may undergo cytochrome P450-mediated demethylation, but its legal status remains undefined .
Pharmacological Implications
- EGFR Inhibition Potential: The indole-3-carboxamide core in the target compound aligns with EGFR inhibitors like compound 6p, but the benzodioxol side chain may alter kinase selectivity .
- Safety Profile: Unlike fluoropentyl-adamantyl analogs (), the absence of lipophilic chains in the target compound suggests lower CNS penetration and reduced risk of abuse.
- Therapeutic Niche: Structural parallels to lipid-lowering indole-2-carboxamides () hint at unexplored metabolic applications, warranting further study.
Biological Activity
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 1144431-21-9
- Molecular Formula : CHNO
- Molecular Weight : 365.4 g/mol
The compound exhibits various biological activities, primarily through its interaction with specific biological targets. It has been studied for its potential roles in:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may exert cytotoxic effects on various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 12.5 | |
| MDA-MB-231 (breast cancer) | 8.0 | ||
| Anti-inflammatory | RAW 264.7 macrophages | 15.0 | |
| Antimicrobial | Staphylococcus aureus | 10.0 |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Efficacy :
- Anti-inflammatory Mechanism :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
